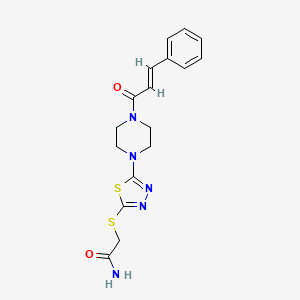![molecular formula C17H20FN3O2 B2718345 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide CAS No. 2034391-00-7](/img/structure/B2718345.png)
1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide is a complex organic compound that features an imidazole ring, a fluorophenyl group, and a cyclopropanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Ethoxyethyl Chain: The imidazole ring is then reacted with 2-chloroethyl ethyl ether under basic conditions to form the 2-(1H-imidazol-1-yl)ethoxy group.
Formation of the Cyclopropanecarboxamide: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and cyclopropanecarboxylic acid.
Final Coupling: The intermediate products are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the cyclopropanecarboxamide.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s imidazole ring can interact with metal ions, making it useful in studying metalloenzymes and other metal-binding proteins.
Medicine
Medically, the compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting metalloenzyme activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, influencing their function. The cyclopropanecarboxamide moiety can form hydrogen bonds with various biomolecules, further modulating their activity.
相似化合物的比较
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-phenylcyclopropanecarboxamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(4-bromophenyl)cyclopropanecarboxamide: The bromine atom may confer different electronic properties compared to the fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-3-1-14(2-4-15)17(5-6-17)16(22)20-8-11-23-12-10-21-9-7-19-13-21/h1-4,7,9,13H,5-6,8,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKJCSXVCKGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
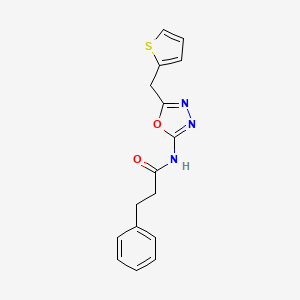
![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)
![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2718266.png)
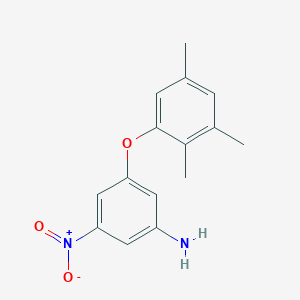
![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)
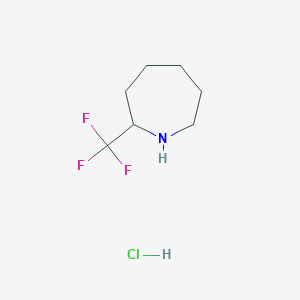
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea](/img/structure/B2718275.png)
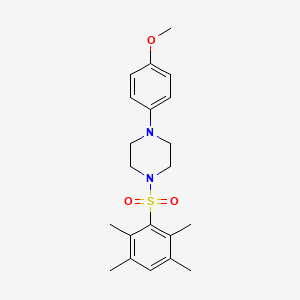
![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)
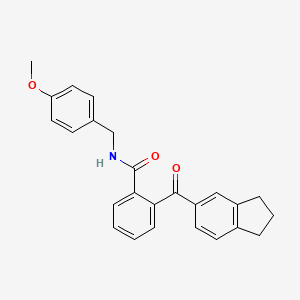
![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
